molecular formula C18H15N5O4S2 B4065079 3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4065079
M. Wt: 429.5 g/mol
InChI Key: SYOVJIIAADCDQB-UHFFFAOYSA-N
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Description

3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Properties

IUPAC Name

3-methyl-N-[5-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S2/c1-11-5-4-6-12(9-11)16(25)20-17-21-22-18(29-17)28-10-15(24)19-13-7-2-3-8-14(13)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOVJIIAADCDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 3-methylbenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-nitroaniline: Used in the preparation of similar benzamide derivatives.

    Thiadiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer specific pharmacological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for drug development and other applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

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